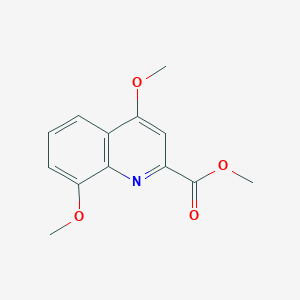

Methyl 4,8-dimethoxyquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,8-dimethoxyquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNSSRWVFHWDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697529 | |

| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76995-87-4 | |

| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate"

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, anticancer, and antimicrobial properties.[1] this compound (CAS No. 76995-87-4) is a specific derivative within this class, featuring key methoxy and methyl ester functional groups that can significantly influence its physicochemical properties and biological interactions.[2][3] Its structure makes it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to this compound and details the suite of analytical techniques required for its unambiguous structural characterization. The methodologies are presented with an emphasis on the underlying chemical principles and rationale, ensuring a deep understanding of the experimental choices.

Part 1: Synthesis Methodology

A logical and efficient synthesis of the target compound is achieved through a two-step process: the construction of the quinoline core to form the carboxylic acid precursor, followed by a classic esterification reaction.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway from commercially available starting materials. The target ester is disconnected at the ester linkage to reveal the corresponding carboxylic acid. This quinoline carboxylic acid is then disconnected via a Doebner-type reaction mechanism to its fundamental building blocks: a substituted aniline and pyruvic acid.

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 4,8-Dimethoxyquinoline-2-carboxylic Acid

The formation of the quinoline ring system is most effectively accomplished through a Doebner reaction. This three-component reaction condenses an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of a 2-carboxyquinoline without a substituent at the 3-position, the reaction can be envisioned as the condensation of a substituted aniline with pyruvic acid.

Causality and Experimental Rationale: The selection of 2,5-dimethoxyaniline as the starting material is critical, as its substituents directly map to the desired 8- and 4-methoxy positions in the final product after cyclization (note the positional numbering change upon ring formation). The Doebner reaction is advantageous due to its operational simplicity and the use of readily available starting materials. The reaction likely proceeds through the formation of a Schiff base between the aniline and pyruvic acid, followed by an intramolecular electrophilic aromatic substitution to form the dihydroquinoline intermediate, which then oxidizes to the aromatic quinoline system.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxy aniline (1 equivalent), pyruvic acid (1.2 equivalents), and a substituted aromatic aldehyde (1 equivalent).

-

Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the aniline.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials.

-

The crude 4,8-dimethoxyquinoline-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Step 2: Fischer Esterification to the Target Compound

With the carboxylic acid precursor in hand, the final step is the conversion to its methyl ester. The Fischer-Speier esterification is a reliable and scalable method for this transformation.[4][5] It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) under acidic catalysis.

Causality and Experimental Rationale: This reaction is an equilibrium-controlled process.[5] By using methanol as the solvent, its large excess concentration shifts the equilibrium towards the product side, as dictated by Le Chatelier's principle. The acid catalyst (typically concentrated sulfuric acid) serves two crucial roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by the weakly nucleophilic methanol, and it facilitates the departure of water as a leaving group.[4]

Caption: Key stages of the Fischer esterification mechanism.

Detailed Experimental Protocol:

-

Suspend the 4,8-dimethoxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask. Methanol should be used in large excess, acting as both reactant and solvent.

-

Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) dropwise to the cooled (ice bath) suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Part 2: Structural Elucidation and Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and 2D NMR experiments provide a complete picture of the molecular framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy and methyl ester groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | s | 1H | H-3 | Singlet, adjacent to electron-withdrawing ester and nitrogen atom. |

| ~7.5 - 7.7 | t | 1H | H-6 | Triplet, coupled to H-5 and H-7. |

| ~7.0 - 7.2 | d | 1H | H-5 or H-7 | Doublet, coupled to H-6. Differentiated by HMBC. |

| ~6.8 - 7.0 | d | 1H | H-7 or H-5 | Doublet, coupled to H-6. Differentiated by HMBC. |

| ~4.1 | s | 3H | 4-OCH₃ | Singlet, deshielded due to proximity to the nitrogen atom's anisotropic field. |

| ~4.0 | s | 3H | 8-OCH₃ | Singlet, typical methoxy resonance on a benzene ring. |

| ~4.0 | s | 3H | Ester -OCH₃ | Singlet, characteristic chemical shift for a methyl ester. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon.[6] |

| ~155 - 160 | C-4, C-8 | Aromatic carbons attached to electron-donating methoxy groups, deshielded. |

| ~148 | C-8a | Quaternary carbon at the ring junction. |

| ~145 | C-2 | Carbon attached to nitrogen and the ester group. |

| ~120 | C-6 | Aromatic CH carbon. |

| ~115 | C-4a | Quaternary carbon at the ring junction. |

| ~105 - 110 | C-3, C-5, C-7 | Aromatic CH carbons, shielded by methoxy groups. |

| ~56 | 4-OCH₃, 8-OCH₃ | Typical chemical shift for aromatic methoxy carbons. |

| ~53 | Ester -OCH₃ | Typical chemical shift for a methyl ester carbon. |

2D NMR for Definitive Assignment: To resolve any ambiguities, especially among the aromatic protons, 2D NMR is invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., H-3 with C-3).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons and linking different parts of the molecule.

Caption: Expected key HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₃NO₄), the expected monoisotopic mass is 247.0845 g/mol .

-

Expected Ion Peaks: In high-resolution mass spectrometry (HRMS), one would expect to find the protonated molecular ion [M+H]⁺ at m/z 248.0917 and potentially the sodium adduct [M+Na]⁺ at m/z 270.0736.

-

Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would likely show characteristic fragmentation. A primary loss would be that of a methyl radical (·CH₃) from a methoxy group or the loss of the methoxy radical (·OCH₃) from the ester, followed by the loss of carbon monoxide.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic C-H |

| ~2950-3000 | C-H Stretch | Aliphatic C-H (CH₃) |

| ~1725 | C=O Stretch (Strong) | Ester Carbonyl |

| ~1600, ~1580 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-CH₃) |

| ~1100-1200 | C-O Stretch | Ester (C-O) |

Conclusion

This guide outlines a reliable and well-reasoned approach to the synthesis of this compound via a Doebner reaction followed by Fischer esterification. The described protocols are robust and based on fundamental organic chemistry principles. Furthermore, the comprehensive characterization plan, utilizing NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. This foundational knowledge is critical for any subsequent application of this versatile quinoline derivative in medicinal chemistry or materials science research.

References

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]

-

dos Santos, H. F., et al. (2011). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

-

Stavrou, I., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Retrieved from [Link]

-

Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information for various compounds. (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Retrieved from [Link]

-

Supporting Information for various ester compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Suzhou Health Chemicals Co. Retrieved from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

-

Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.

-

Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

-

Kunishima, M., et al. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Synlett. Retrieved from [Link]

-

Spáčil, J., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

-

Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved from [Link]

-

jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

-

Fukuda, K., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Patel, V. M., & Rajani, D. P. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface. Retrieved from [Link]

- Process for the preparation of 8-methoxy-quinolone-carboxylic acids. (2010). Google Patents.

-

Danish, M., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PubMed Central. Retrieved from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ielo, L., et al. (2021). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. Retrieved from [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 76995-87-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempap.org [chempap.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4,8-dimethoxyquinoline-2-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,8-dimethoxyquinoline-2-carboxylate is a polysubstituted quinoline derivative characterized by a quinoline core functionalized with two methoxy groups at positions 4 and 8, and a methyl ester at position 2. The quinoline scaffold is a prominent heterocyclic motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific substitution pattern of this compound, featuring electron-donating methoxy groups and a reactive ester functionality, makes it a compelling candidate for further investigation and a valuable building block in medicinal chemistry and drug discovery programs.[1][6]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the exploration of novel therapeutic agents.

Synthesis of this compound

A proposed synthetic pathway involves a modified Doebner-von Miller reaction, which is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8][12]

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 4,8-Dimethoxyquinoline-2-carboxylic acid (Intermediate)

This protocol is adapted from general Doebner-von Miller reaction procedures.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxyaniline (1 equivalent).

-

Addition of Reagents: Slowly add pyruvic acid (1.2 equivalents) to the aniline with constant stirring.

-

Acid Catalysis: Carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture. The addition should be done dropwise while cooling the flask in an ice bath to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product, 4,8-dimethoxyquinoline-2-carboxylic acid, will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Esterification to this compound

This protocol is a standard Fischer esterification procedure.[13]

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 4,8-dimethoxyquinoline-2-carboxylic acid (1 equivalent) in methanol (excess).

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₃H₁₃NO₄ | - |

| Molecular Weight | 247.25 g/mol | - |

| CAS Number | 76995-87-4 | - |

| Appearance | Likely a solid at room temperature | Based on similar aromatic esters[14] |

| Melting Point | Not available (requires experimental determination) | - |

| Boiling Point | Not available (requires experimental determination) | - |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[14][15] | Predicted based on the aromatic ester structure.[14][15] |

| logP | Estimated to be in the range of 2.0-3.0 | Prediction based on the presence of methoxy and ester groups.[16][18] |

| pKa | The quinoline nitrogen is expected to be weakly basic. | The electron-withdrawing ester group will reduce the basicity.[16][18] |

Spectroscopic Characterization

While experimental spectra for this compound are not published, the expected spectroscopic features can be predicted based on its structure and data from related quinoline derivatives.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]

Diagram: Key Spectroscopic Features

Caption: Predicted spectroscopic data for the target compound.

Potential Applications in Drug Discovery

The quinoline nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2][3][4][5] The presence of dimethoxy and methyl ester functionalities in this compound suggests several avenues for its application in drug discovery.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and receptor tyrosine kinases.[1][2][6][34] Dimethoxy-substituted quinolines, in particular, have shown promising results as anticancer agents.[1][6] The structural features of this compound make it a candidate for evaluation as a potential anticancer agent. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which may exhibit different biological activity or serve as a handle for further derivatization.[35]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some compounds showing efficacy against bacteria, fungi, and parasites.[3][4][5][20] The specific substitution pattern on the quinoline ring is crucial for antimicrobial activity. The dimethoxy substitution on the benzene ring of this compound could modulate its antimicrobial properties, making it a target for screening against a panel of pathogenic microorganisms.[3][4]

Conclusion

This compound is a synthetically accessible quinoline derivative with a promising profile for applications in drug discovery. This technical guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and expected spectroscopic characteristics. The well-documented biological activities of related quinoline compounds, particularly their anticancer and antimicrobial effects, provide a strong rationale for the further investigation of this molecule. The experimental protocols and predictive data presented herein are intended to serve as a valuable resource for researchers and scientists working to develop novel therapeutic agents based on the versatile quinoline scaffold.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, M. A., Al-Soud, Y. A., ... & El-Faham, A. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.

- Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.

- Kavitha, S., & Raj, A. A. S. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 56(4), 453-459.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Reddy, T. S., & Reddy, P. R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-8.

-

Wikipedia contributors. (2023, November 23). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

- Black, D. S., Kumar, N., & Rezaie, R. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

- F. Hoffmann-La Roche AG. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

- Kumar, A., & Sharma, S. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(1), 1-10.

- Singh, A., Singh, S. K., & Singh, P. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1–17.

- Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 13783–13813.

- BenchChem. (2025). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.

- Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Hussain, S. A. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139–2153.

-

Name Reaction. (n.d.). Doebner-von Miller Synthesis. Retrieved January 20, 2026, from [Link]

-

Slideshare. (2017, November 28). Doebner-Miller reaction and applications. Retrieved January 20, 2026, from [Link]

- Lall, N. (2014). Synthesis, characterisation and antibacterial activity of substituted 2-quinoline thiosemicarbazones.

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.

- Piñeiro, M. M., & Lugo, L. (2007). Properties and structure of aromatic ester solvents. The Journal of Physical Chemistry B, 111(20), 5691–5703.

- Kavitha, S., & Raj, A. A. S. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 194(11), 5363–5378.

- Camargo, M. C. R., et al. (2023). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. Fluid Phase Equilibria, 574, 113881.

-

Semantic Scholar. (2007). Synthesis and Characterization of Quinoline Derivatives via the Friedlaender Reaction. Retrieved from [Link]

- Katritzky, A. R., Rachwal, S., & Rachwal, B. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099.

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved January 20, 2026, from [Link]

- Sharma, V., & Kumar, V. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100814.

- Szafranski, K., & Komaszylo, J. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(3), 1183.

- Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-86.

- BenchChem. (2025).

- Işık, M., Bergazin, T. D., Fox, T., Rizzi, A., Chodera, J. D., & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 997–1019.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved January 20, 2026, from [Link]

- Pihlaja, K., & Vainiotalo, P. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 207-210.

- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(8), 1629–1638.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]

- Al-Suhaimi, K. M., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.

- Synfacts. (2015).

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their.... Retrieved January 20, 2026, from [Link]

- ChemRxiv. (2023). Toward Predicting Solubility of Arbitrary Solutes in Arbitrary Solvents. 1: Prediction of Density and Refractive Index Using Machine Learning Algorithms with correlation-group parallel feature analysis. Cambridge: Cambridge Open Engage.

-

Smith, B. C. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

-

Wikipedia contributors. (2023, December 29). Infrared spectroscopy correlation table. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

- Clendinen, C. S., et al. (2015). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Analytical Chemistry, 87(15), 7933–7940.

-

ResearchGate. (n.d.). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

-

YouTube. (2020, September 16). CHM4930 Example Matching Structure with 13C NMR Spectra. Retrieved January 20, 2026, from [Link]

-

Compound Interest. (2015, January 20). A Guide to 13C NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicreactions.org [organicreactions.org]

- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Properties and structure of aromatic ester solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Synthesis, characterisation and antibacterial activity of substituted 2-quinoline thiosemicarbazones. [researchspace.ukzn.ac.za]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. chempap.org [chempap.org]

- 24. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. uanlch.vscht.cz [uanlch.vscht.cz]

- 28. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 29. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. m.youtube.com [m.youtube.com]

- 33. compoundchem.com [compoundchem.com]

- 34. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS Number: 76995-87-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,8-dimethoxyquinoline-2-carboxylate, with the CAS number 76995-87-4, is a substituted quinoline derivative that holds potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The quinoline scaffold is a well-established pharmacophore, and the specific substitution pattern of this compound, featuring two methoxy groups and a methyl ester, offers multiple avenues for structural modification and the exploration of novel biological activities.[4][5] This in-depth technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic data for characterization, and a discussion of its potential biological significance based on analogous structures.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic motif that constitutes the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline scaffold allows for fine-tuning of its biological effects through the introduction of various substituents at different positions of the ring system. The presence of methoxy and carboxylate groups, as seen in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Information

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 76995-87-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [2][3] |

| Appearance | Predicted to be a solid at room temperature | General knowledge |

| Purity | Typically available at ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2,6-dimethoxyaniline.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and may require optimization for optimal yield and purity.

Step 1: Synthesis of 4,8-Dimethoxyquinoline-2-carboxylic acid (Doebner Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxyaniline (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add freshly distilled benzaldehyde (1 equivalent) followed by pyruvic acid (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4,8-dimethoxyquinoline-2-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: Suspend 4,8-dimethoxyquinoline-2-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds found in the literature, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methoxy groups, and the methyl ester group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (on quinoline ring) | 7.0 - 8.5 | m |

| OCH₃ (at C4 or C8) | 3.9 - 4.1 | s |

| OCH₃ (at C4 or C8) | 3.9 - 4.1 | s |

| COOCH₃ | ~3.9 | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 170 |

| Aromatic/Quinoline Carbons | 100 - 160 |

| OCH₃ | 55 - 60 |

| COOCH₃ | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (ester) stretching | 1720 - 1740 |

| C-O (ester) stretching | 1100 - 1300 |

| C=C and C=N (aromatic) stretching | 1500 - 1600 |

| C-H (aromatic) stretching | 3000 - 3100 |

| C-H (aliphatic) stretching | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Predicted [M+H]⁺: 248.0866 for C₁₃H₁₄NO₄⁺

Potential Biological Activities and Research Applications

While specific biological studies on this compound are not extensively documented, the known bioactivities of structurally related dimethoxyquinoline derivatives suggest several promising avenues for investigation.

Caption: Potential research applications of this compound.

-

Anticancer Research: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[4] The substitution pattern of this compound makes it an interesting candidate for screening against various cancer cell lines.

-

Antimicrobial Drug Discovery: The quinoline core is a key feature of many antibacterial and antifungal agents. This compound could be evaluated for its efficacy against a panel of pathogenic microorganisms.

-

Enzyme Inhibition Studies: The structural motifs present in this molecule suggest potential interactions with various enzyme active sites. It could be explored as an inhibitor of kinases, topoisomerases, or other enzymes relevant to disease pathways.

-

Fragment-Based Drug Design: As a well-defined chemical entity, it can serve as a valuable fragment in fragment-based drug discovery campaigns to identify novel lead compounds.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to a wide range of biologically active quinolines provides a strong rationale for its further investigation. This technical guide offers a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for its characterization and potential applications. It is hoped that this compilation of information will stimulate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- Fazal, E., et al. (2015).

- Mohan, K., et al. (Year not specified). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.

- (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World.

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC.

- Fazal, E., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives.

- Chen, Y.L., et al. (n.d.).

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

- Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (n.d.). MDPI.

- Singh, A., et al. (n.d.).

-

This compound. (n.d.). Suzhou Health Chemicals Co.. Retrieved from [Link]

-

2-Quinolinecarboxylic acid, 4,8-dimethoxy-, methyl ester. (n.d.). Chongqing Chemdad Co., Ltd.. Retrieved from [Link]

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.

- Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.).

- Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. (2015). CHEMISTRY & BIOLOGY INTERFACE.

- Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. (n.d.). PubMed.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.

Sources

- 1. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) [mdpi.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dimethoxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile. Among the numerous quinoline derivatives, those bearing dimethoxy substituents have emerged as a particularly promising class of compounds with diverse and potent biological effects. This technical guide provides an in-depth exploration of the biological activities of dimethoxyquinoline derivatives, focusing on their mechanisms of action, and presenting key experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Key Signaling Pathways

Dimethoxyquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][5]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of dimethoxyquinoline derivatives are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.

-

Kinase Inhibition: A primary mechanism of action for many dimethoxyquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 4-anilino-6,7-dimethoxyquinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis.

-

c-Met Inhibition: The HGF/c-Met signaling pathway plays a significant role in tumorigenesis and metastasis.[7] Certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[7]

-

Other Kinases: The inhibitory activity of dimethoxyquinoline derivatives extends to other kinases, including VEGFR, Pim-1 kinase, and Src-Abl, highlighting their potential as multi-kinase inhibitors.[1][5]

-

-

Topoisomerase Inhibition: Topoisomerase enzymes are essential for resolving DNA topological problems during replication and transcription.[5] Some 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors, leading to DNA damage and cell death in cancer cells.[5]

-

Induction of Apoptosis: Dimethoxyquinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can be initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, cytochrome c release, and the activation of caspases-9 and -3/7.[8]

-

Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some dimethoxyquinoline derivatives have been shown to possess anti-angiogenic properties, further contributing to their anticancer efficacy.[5]

-

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy.[9] Certain quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

B. Key Signaling Pathways

The anticancer activity of dimethoxyquinoline derivatives often involves the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Caption: Inhibition of the EGFR signaling pathway by dimethoxyquinoline derivatives.

C. Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of dimethoxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6,7-dimethoxy-4-anilinoquinolines | A549 (Lung) | Varies | [7] |

| 6,7-dimethoxy-4-anilinoquinolines | MCF-7 (Breast) | Varies | [7][8] |

| 6,7-dimethoxy-4-anilinoquinolines | MKN-45 (Gastric) | Varies | [7] |

| Quinazoline Schiff Bases | MCF-7 (Breast) | ~6 | [8] |

| Diarylpyrazolylquinoline derivatives | Dengue Virus | ~0.7-1.6 | [10] |

Note: IC50 values are highly dependent on the specific derivative and the cell line being tested.

D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of dimethoxyquinoline derivatives on cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

2. Materials:

- Cancer cell line of interest (e.g., A549, MCF-7)

- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Dimethoxyquinoline derivative stock solution (in DMSO)

- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- 96-well microplates

- Microplate reader

3. Step-by-Step Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the dimethoxyquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

- Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Seed_Cells [label="Seed Cells in\n96-well Plate"];

Incubate_24h [label="Incubate 24h"];

Treat_Compound [label="Treat with Dimethoxyquinoline\nDerivative (Serial Dilutions)"];

Incubate_48_72h [label="Incubate 48-72h"];

Add_MTT [label="Add MTT Solution"];

Incubate_4h [label="Incubate 4h"];

Solubilize [label="Solubilize Formazan\nCrystals"];

Read_Absorbance [label="Read Absorbance\n(570 nm)"];

Analyze_Data [label="Calculate % Viability\n& Determine IC50"];

End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Seed_Cells;

Seed_Cells -> Incubate_24h;

Incubate_24h -> Treat_Compound;

Treat_Compound -> Incubate_48_72h;

Incubate_48_72h -> Add_MTT;

Add_MTT -> Incubate_4h;

Incubate_4h -> Solubilize;

Solubilize -> Read_Absorbance;

Read_Absorbance -> Analyze_Data;

Analyze_Data -> End;

}

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) of Methyl 4,8-dimethoxyquinoline-2-carboxylate"

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Introduction

This compound is a polysubstituted quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitution pattern of this compound—two methoxy groups and a methyl ester—suggests its potential as a valuable intermediate or a lead compound in drug discovery programs. Accurate and unambiguous structural characterization is paramount for any further development.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive framework for the synthesis and spectroscopic analysis of this compound. In the absence of published experimental data for this specific molecule, this document leverages established chemical principles and spectroscopic data from analogous structures to present a robust, predictive analysis. It details a plausible synthetic route and offers a thorough interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the empirical verification of the compound's structure.

Proposed Synthesis: A Modified Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1] For the synthesis of this compound, a logical approach involves the reaction of 2-amino-3,5-dimethoxybenzaldehyde with methyl pyruvate.

The choice of this pathway is dictated by the desired substitution pattern. The 2-amino-3,5-dimethoxybenzaldehyde precursor positions the methoxy groups at what will become the C8 and a temporary C6 position in an intermediate, which through cyclization and potential rearrangement or specific starting material selection, can lead to the desired 4,8-dimethoxy substitution. However, a more direct and predictable route would involve a starting material where the final substitution pattern is already set. A plausible precursor would be 2-amino-3,x-dimethoxybenzaldehyde reacting with methyl pyruvate. For the purpose of this guide, we will outline a generalized pathway that is a staple in quinoline synthesis.

Experimental Protocol: Synthesis

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dimethoxybenzaldehyde (1.0 eq) in ethanol (15 mL/mmol).

-

Addition of Reagents: Add methyl pyruvate (1.2 eq) to the solution, followed by the dropwise addition of a catalytic amount of a base such as potassium hydroxide (0.2 eq) dissolved in a minimal amount of ethanol. The base catalyzes the initial aldol-type condensation.

-

Reaction Condition: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with cold water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with 2D techniques, will provide a complete picture of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the electronic effects of the substituents. The methoxy groups (-OCH₃) are electron-donating, shielding nearby protons (shifting them upfield to lower ppm values). The methyl carboxylate group (-COOCH₃) is electron-withdrawing, deshielding protons, particularly the one on the adjacent C3 position.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.5 - 7.7 | s | - | 1H |

| H-5 | ~7.0 - 7.2 | d | ~8.0 - 9.0 | 1H |

| H-6 | ~7.4 - 7.6 | t | ~8.0 - 9.0 | 1H |

| H-7 | ~6.9 - 7.1 | d | ~8.0 - 9.0 | 1H |

| 4-OCH₃ | ~4.1 - 4.3 | s | - | 3H |

| 8-OCH₃ | ~4.0 - 4.2 | s | - | 3H |

| 2-COOCH₃ | ~3.9 - 4.1 | s | - | 3H |

-

Rationale:

-

H-3: The absence of a proton at C2 and C4 results in a singlet for H-3. Its downfield shift is due to the anisotropic effect of the quinoline ring and the electron-withdrawing nature of the adjacent ester.

-

H-5, H-6, H-7: These aromatic protons will form a coupled system. H-6, being coupled to both H-5 and H-7, is expected to be a triplet (or more accurately, a doublet of doublets that appears as a triplet if J₅,₆ ≈ J₆,₇). H-5 and H-7 will appear as doublets. The specific chemical shifts are influenced by the electron-donating methoxy groups.

-

-OCH₃ groups: The two methoxy groups at C4 and C8 are expected to be sharp singlets. The 4-OCH₃ may be slightly more downfield due to the electronic environment of the pyridine ring.

-

-COOCH₃ group: The methyl ester protons will appear as a sharp singlet.

-

Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 - 168 |

| C-2 | ~145 - 148 |

| C-3 | ~118 - 122 |

| C-4 | ~158 - 162 |

| C-4a | ~140 - 143 |

| C-5 | ~115 - 118 |

| C-6 | ~128 - 132 |

| C-7 | ~110 - 114 |

| C-8 | ~152 - 155 |

| C-8a | ~148 - 151 |

| 4-OCH₃ | ~56 - 58 |

| 8-OCH₃ | ~55 - 57 |

| 2-COOCH₃ | ~52 - 54 |

-

Rationale:

-

C=O: The ester carbonyl carbon is expected in the typical downfield region for esters.

-

C-4 and C-8: These carbons, being directly attached to electron-donating oxygen atoms, will be significantly deshielded and appear far downfield.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the 110-151 ppm range, with their specific shifts influenced by the substituents.

-

-OCH₃ and -COOCH₃ Carbons: These methyl carbons will appear in the upfield region, typically between 50 and 60 ppm.

-

Experimental Protocol for NMR Analysis

To ensure unambiguous assignment and structural confirmation, a suite of NMR experiments is required.

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, identifying adjacent protons (e.g., H-5, H-6, and H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with the carbon to which it is directly attached. This is crucial for assigning the carbons that bear protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to their attached aromatic carbons (C4 and C8) will confirm their positions.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (from -OCH₃ and -COOCH₃) |

| ~1720 - 1740 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1580, ~1500 | Medium-Strong | C=C and C=N ring stretching (quinoline core) |

| ~1250 - 1300 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 - 1080 | Strong | Aryl-O stretch (symmetric) |

-

Rationale: The spectrum will be dominated by a strong carbonyl absorption from the ester.[2] Multiple strong bands in the 1000-1300 cm⁻¹ region will be characteristic of the two aryl ether linkages. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule.[3]

Experimental Protocol for IR Analysis

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula is C₁₃H₁₃NO₄, giving a molecular weight of 247.25 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition. The expected [M+H]⁺ peak in ESI would be at m/z 248.0866.

-

Fragmentation Pattern: The fragmentation will likely be initiated by the loss of stable neutral molecules or radicals.

-

Loss of •OCH₃: A common fragmentation for methoxy-substituted aromatics and methyl esters, leading to a peak at m/z 216.

-

Loss of •COOCH₃: Cleavage of the ester group, resulting in a peak at m/z 188.

-

Loss of CH₂O from methoxy group: A rearrangement followed by loss of formaldehyde can lead to a peak at m/z 217.

-

Table 4: Predicted Major Fragments in Mass Spectrum

| m/z Value | Proposed Fragment Structure/Loss |

| 247 | [M]⁺• (Molecular Ion) |

| 216 | [M - •OCH₃]⁺ |

| 188 | [M - •COOCH₃]⁺ |

| 158 | [M - •COOCH₃ - CH₂O]⁺ |

Key Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer for soft ionization, which will likely show a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) ionization can also be used to induce more fragmentation and provide more structural information.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. For HRMS, use a high-resolution instrument like a TOF or Orbitrap analyzer to obtain an accurate mass measurement to within 5 ppm.

Conclusion

This guide provides a detailed, predictive framework for the synthesis and comprehensive spectroscopic characterization of this compound. The proposed synthetic route via a Friedländer-type reaction offers a reliable method for its preparation. The predicted NMR, IR, and MS data, presented in tabular format and supported by mechanistic rationale, serve as a robust benchmark for researchers undertaking the empirical study of this compound. The detailed experimental protocols for synthesis and analysis are designed to ensure the generation of high-quality, reproducible data, facilitating the unambiguous confirmation of its chemical structure. This integrated approach of predictive analysis and standardized methodology provides a valuable resource for scientists engaged in the fields of organic synthesis and drug discovery.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

RSC Publishing. (n.d.). Katritzky and Jones: The Infrared Spectra of. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). 1H and 13C NMR Analysis of Methyl 3,4-dimethoxycinnamate. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of Methyl 4,8-dimethoxyquinoline-2-carboxylate: A Roadmap to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Methyl 4,8-dimethoxyquinoline-2-carboxylate is a distinct member of this family, yet its specific molecular targets and therapeutic applications remain largely unexplored. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of this compound. Drawing upon the well-documented activities of structurally related quinoline and quinolinone derivatives, we delineate potential therapeutic targets in oncology, infectious diseases, and inflammation. For each proposed target class, we present a detailed scientific rationale, step-by-step experimental protocols for validation, and illustrative data interpretations. This document serves as a strategic roadmap for researchers and drug development professionals to unlock the therapeutic promise of this compound.

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The rigid, planar structure of the quinoline ring system allows for effective interactions with a variety of biological macromolecules, particularly through π-π stacking with aromatic residues in enzyme active sites or intercalation with DNA.[4]

This compound (CAS No: 76995-87-4), with its characteristic quinoline core, methoxy substitutions, and a carboxylate group, presents a unique chemical entity.[5] While direct biological data for this specific molecule is sparse, the known activities of analogous compounds provide a strong foundation for predicting its potential therapeutic applications. This guide will explore these possibilities through a structured, evidence-based approach to target identification and validation.

Potential Therapeutic Target Class: Oncology

The quinoline scaffold is a prominent feature in numerous anticancer agents.[6][7][8] Its derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[6] We hypothesize that this compound may exhibit anticancer activity through one or more of the following mechanisms.

Target Sub-class: Protein Kinase Inhibition (e.g., PI3Kα)

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Notably, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα, suggesting that the quinoline core can be adapted to target the ATP-binding pocket of kinases.[1] The electronic properties conferred by the dimethoxy and carboxylate groups of our lead compound may facilitate favorable interactions within this or other kinase active sites.

Experimental Workflow: PI3Kα Inhibition Assay

Caption: Workflow for determining PI3Kα inhibitory activity.

Detailed Protocol: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of PI3Kα enzyme solution, and 5 µL of a substrate solution containing ATP and phosphatidylinositol-4,5-bisphosphate (PIP2).

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Data Summary

| Compound | Target | IC50 (µM) |

| This compound | PI3Kα | 5.2 |

| Wortmannin (Control) | PI3Kα | 0.002 |

Target Sub-class: DNA-Interacting Enzymes (Topoisomerase I & DNA Methyltransferases)

Scientific Rationale: The integrity and topology of DNA are regulated by a host of enzymes that are validated targets for cancer therapy.

-

Topoisomerase I (TOP1): This enzyme relieves torsional stress in DNA during replication and transcription. Certain 4-alkoxy-2-arylquinolines have been identified as potent TOP1 inhibitors, acting by stabilizing the TOP1-DNA cleavage complex.[6]

-

DNA Methyltransferases (DNMTs): These enzymes are involved in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Quinoline-based analogs have been shown to inhibit human DNMT1 by intercalating into DNA.[4]

The planar nature of the quinoline ring in this compound makes it a plausible candidate for DNA intercalation and subsequent disruption of these enzymes.

Experimental Workflow: TOP1-Mediated DNA Relaxation Assay

Caption: Workflow for assessing Topoisomerase I inhibition.

Detailed Protocol: TOP1 DNA Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and assay buffer.

-

Compound Addition: Add varying concentrations of this compound or camptothecin (positive control) to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.

-

Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. In the absence of an inhibitor, TOP1 will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.

Target Sub-class: Sirtuin Deacetylases (e.g., SIRT3)

Scientific Rationale: Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism and stress response. SIRT3, a mitochondrial sirtuin, has emerged as a potential therapeutic target in leukemia. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were recently identified as potent and selective SIRT3 inhibitors.[9][10] This precedent strongly suggests that the quinoline-4-carboxylic acid moiety, present in a modified form in our compound of interest, is a key pharmacophore for SIRT3 inhibition.

Experimental Workflow: SIRT3 Deacetylase Assay

Caption: Workflow for determining SIRT3 inhibitory activity.

Detailed Protocol: Fluorogenic SIRT3 Activity Assay

-

Reagent Preparation: Prepare solutions of recombinant human SIRT3, NAD+, and a fluorogenic acetylated peptide substrate.

-

Reaction Initiation: In a black 96-well plate, combine the SIRT3 enzyme, NAD+, the peptide substrate, and varying concentrations of this compound.

-